Alitame

Description

Historical Context of Alitame (B1666883) Hydrate (B1144303) Development

The development of this compound emerged from a focused research program at Pfizer in the late 1970s and early 1980s. wikipedia.orgacs.org This initiative was spurred by the earlier accidental discovery of aspartame's sweetness in 1965, which opened the door for the exploration of other dipeptide-based sweeteners. wikipedia.org The goal was to create a new generation of sweeteners with improved stability and higher potency. acs.org This research culminated in the synthesis of this compound in 1979, and a U.S. patent was granted in 1983. acs.org

This compound is synthesized from the amino acids L-aspartic acid and D-alanine, along with a novel amine, 2,2,4,4-tetramethylthietanylamine. inchem.orgncats.io The multi-step synthesis involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. nih.gov The final product is isolated and purified through crystallization processes. inchem.orgnih.gov Unlike aspartame (B1666099), which contains phenylalanine, this compound's composition makes it an alternative for individuals with phenylketonuria. wikipedia.org

Significance of this compound Hydrate as a High-Intensity Sweetener in Scientific Inquiry

This compound hydrate's primary significance in scientific research stems from its remarkable properties as a high-intensity sweetener. Its sweetness is estimated to be about 2,000 times greater than that of sucrose (B13894) and roughly 10 times that of aspartame. wikipedia.org This high potency is a key area of interest, as it allows for the use of significantly smaller quantities to achieve a desired level of sweetness.

A crucial aspect that has driven research is its enhanced stability compared to aspartame, particularly under hot or acidic conditions. wikipedia.orgvhtc.org The half-life of this compound in aqueous solutions is notably longer than that of aspartame, making it a more viable candidate for a broader range of food processing applications, including baked goods. wikipedia.orgguidechem.com Its stability across a pH range of 2-8 has been a focal point of many studies. guidechem.com Furthermore, its high solubility in water is another property that makes it a compound of interest for various formulations. guidechem.comijcmas.com

Overview of Current Research Landscape Pertaining to this compound Hydrate

The current research landscape for this compound hydrate is multifaceted. A significant portion of contemporary research focuses on the development and validation of analytical methods for its detection and quantification in various foodstuffs. itjfs.comeuropa.eunih.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC), often coupled with mass spectrometry, are being refined to ensure accurate monitoring in complex food matrices. itjfs.comnih.govnih.gov

Stability studies continue to be relevant, with research investigating its degradation pathways and products under different environmental conditions. researchwithrutgers.comtandfonline.com Although this compound is approved for use in countries like Australia, China, and Mexico, its petition for use in the United States was withdrawn, reportedly due to high production costs. wikipedia.org Despite this, its unique chemical structure and properties ensure its continued relevance in academic studies exploring structure-activity relationships in sweeteners and the development of novel analytical techniques. researchwithrutgers.comresearchgate.net

Research Data on this compound Hydrate

Physicochemical Properties

The fundamental chemical and physical properties of this compound are central to its study in research settings.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-4-[[(1R)-1-methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino]-4-oxobutanoic acid | wikipedia.org |

| Molecular Formula | C₁₄H₂₅N₃O₄S (Anhydrous) | wikipedia.org |

| Molecular Weight | 331.43 g/mol (Anhydrous) | wikipedia.orgvhtc.org |

| CAS Number | 99016-42-9 (Hydrate) | wikipedia.org |

| Appearance | White crystalline powder, odorless, non-hygroscopic | guidechem.comslideshare.net |

| Solubility in Water (25°C) | 13% at isoelectric point (pH 5.7) | guidechem.comijcmas.com |

| Isoelectric Point (pI) | 5.7 | ijcmas.com |

Stability Research Findings

The stability of this compound under various pH conditions is a key area of investigation, particularly in comparison to other sweeteners.

| pH Range | Condition | Half-Life/Stability | Source |

| pH 5-8 | Room Temperature | ~5 years | guidechem.com |

| pH 3-4 | Room Temperature | ~1.5 years | guidechem.com |

| pH 2-3 | Room Temperature | Stable for ~1 year | guidechem.com |

| Acidic/Hot Conditions | General | Half-life is about twice as long as aspartame's | wikipedia.org |

Analytical Detection Methods

Research has focused on establishing reliable methods for detecting this compound in various products. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance indicators for these methods.

| Analytical Method | Matrix | LOD | LOQ | Source |

| HPLC | Liquid Dairy Products | 0.48 µg/g | 1.58 µg/g | itjfs.comresearchgate.net |

| UPLC | Baked Products | 3.0 mg/kg | Not Specified | itjfs.comresearchgate.net |

| UPLC | Beverages | 0.75 mg/kg | Not Specified | itjfs.comresearchgate.net |

| HPLC | Various Foods | 1 µg/g | Not Specified | nih.gov |

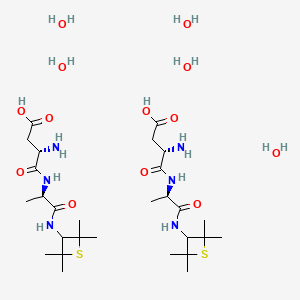

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2/t2*7-,8+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKRGBSZPCGQB-FLBSXDLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035028 | |

| Record name | Alitame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder | |

CAS No. |

99016-42-9 | |

| Record name | Alitame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099016429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALITAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KI9M51JOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Alitame Hydrate

Elucidation of Multistep Synthesis Pathways for Alitame (B1666883) Hydrate (B1144303)

The primary synthetic route can be broken down into three main stages:

Synthesis of the L-aspartic acid intermediate: The key intermediate derived from L-aspartic acid is its N-thiocarboxyanhydride (NTA), specifically (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid.

Synthesis of the D-alanine amide intermediate: A novel amine, (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide, is synthesized from D-alanine.

Coupling and Deprotection: The two intermediates are coupled to form the dipeptide backbone, followed by the removal of any protecting groups to yield this compound.

Stage 1: Synthesis of (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid This intermediate is prepared from L-aspartic acid. A common method involves the conversion of L-aspartic acid into an N-alkoxythiocarbonyl-L-aspartic acid. This derivative is then treated with a phosphorous trihalide, such as phosphorus tribromide (PBr₃), in a suitable solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. Current time information in Washington, DC, US.wikipedia.org The N-thiocarboxyanhydride precipitates from the solution and can be isolated in high purity. Current time information in Washington, DC, US.wikipedia.org

Stage 2: Synthesis of (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide The synthesis of this unique amine is detailed in patent literature, such as U.S. Patent 4,411,925. google.com The pathway begins with the reaction of isobutyraldehyde (B47883) and acetone (B3395972) to form 2,2,4,4-tetramethyltetrahydro-3-furanone. This furanone is then oximated, and the resulting oxime is reduced to produce 3-amino-2,2,4,4-tetramethyltetrahydrofuran. Subsequent reaction with hydrogen sulfide (B99878) and an acid catalyst converts the furan (B31954) ring into the desired thietane (B1214591) ring, yielding 2,2,4,4-tetramethyl-3-thietanylamine. This novel amine is then coupled with a protected D-alanine derivative (e.g., N-carboxy-D-alanine anhydride) to form the target amide intermediate.

Stage 3: Coupling and Final Product Formation The final key step is the coupling of the two intermediates. The (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide is dissolved in an aqueous medium, and the pH is adjusted to a basic range. The (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid is then added portion-wise to the solution. The reaction proceeds as a nucleophilic attack of the free amine of the D-alanine derivative on the anhydride, opening the ring of the aspartic acid intermediate and forming the peptide bond. This step yields the final this compound molecule.

Optimization of Reaction Conditions and Process Chemistry for this compound Hydrate Production

The efficiency and yield of this compound hydrate synthesis are highly dependent on the optimization of reaction parameters at each stage. The most critical step for optimization is the coupling reaction between the two primary intermediates.

Key parameters that are controlled include:

pH: The coupling reaction is highly pH-dependent. The reaction is typically maintained at a pH between 8.5 and 9.5. This basic condition ensures that the amino group of the D-alanine amide intermediate is deprotonated and thus sufficiently nucleophilic to attack the N-thiocarboxyanhydride.

Temperature: The temperature for the coupling reaction is generally kept low, often in the range of 0°C to 10°C, to minimize side reactions and prevent the degradation of the reactive N-thiocarboxyanhydride intermediate. Current time information in Washington, DC, US.

Solvent: While the coupling is often performed in an aqueous medium, the choice of solvent in the synthesis of the intermediates is crucial. For the L-aspartic acid N-thiocarboxyanhydride synthesis, solvents like ethyl acetate or methyl tert-butyl ether are chosen because the product is substantially insoluble, which facilitates its direct recovery in pure form. Current time information in Washington, DC, US.wikipedia.org

Reagent Addition: The portion-wise addition of the L-aspartic acid N-thiocarboxyanhydride to the D-alanine amide solution is a critical process parameter. This controlled addition helps to maintain the optimal pH and temperature, preventing undesirable side reactions and maximizing the yield of the desired dipeptide.

The table below summarizes typical optimized conditions for the critical coupling step.

| Parameter | Optimized Condition | Rationale |

| pH | 8.5 - 9.5 | Maximizes nucleophilicity of the amine; prevents side reactions. |

| Temperature | 0°C - 10°C | Enhances stability of the N-thiocarboxyanhydride intermediate. Current time information in Washington, DC, US. |

| Solvent System | Aqueous | Facilitates pH control and solubility of the amine intermediate. |

| Reagent Addition | Slow, portion-wise | Maintains stable pH and temperature; minimizes degradation. |

Process chemistry investigations also focus on minimizing waste and using more environmentally benign reagents, aligning with the principles of green chemistry. nih.gov

Investigations into Key Intermediate Reactivity in this compound Hydrate Synthesis

The success of the this compound synthesis relies on the specific reactivity of its key intermediates.

(S)-[2,5-dioxo-(4-thiazolidine)] acetic acid: This molecule, an N-thiocarboxyanhydride (NTA), serves as an activated form of L-aspartic acid. The NTA ring is highly susceptible to nucleophilic attack due to the ring strain and the presence of two carbonyl groups. The sulfur atom in the thiazolidine (B150603) ring influences the electronic properties and reactivity compared to its oxygen analogue, the N-carboxyanhydride (NCA). nih.gov The primary role of this intermediate is to act as an efficient acylating agent, transferring the L-aspartyl group to the amine intermediate without requiring a separate coupling agent. This built-in reactivity simplifies the process and avoids the formation of byproducts associated with many peptide coupling reagents.

(R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide: The reactivity of this intermediate is centered on two main features: the primary amine of the D-alanine residue and the unique tetramethylthietanyl amide moiety. The primary amine is the nucleophile that participates in the crucial peptide bond formation. Its reactivity is modulated by the pH of the reaction medium. The thietane ring, a four-membered heterocycle containing sulfur, is sterically bulky due to the four methyl groups. This steric hindrance is a key factor in the high sweetness potency of the final molecule. sigmaaldrich.com The stability of the thietane ring under the reaction conditions is essential to carry it through the synthesis unchanged.

The table below outlines the functional roles of these intermediates.

| Intermediate | Key Functional Group | Role in Synthesis |

| (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid | N-Thiocarboxyanhydride Ring | Activated acylating agent for L-aspartic acid. |

| (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide | Primary Amine (from D-alanine) | Nucleophile for peptide bond formation. |

| (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide | Tetramethylthietanyl Amide | Provides steric bulk crucial for the final product's properties. sigmaaldrich.com |

Studies on Purification Techniques and Yield Enhancement for this compound Hydrate

Achieving high purity is paramount for a food additive. The purification of this compound hydrate involves multiple steps designed to remove unreacted intermediates, byproducts, and salts.

A key technique for isolating and purifying this compound is through the formation of a salt with an organic acid. Specifically, the final product is isolated and purified by crystallization of an This compound-4-methylbenzenesulfonic acid adduct . wikipedia.org This process is highly selective for this compound, allowing it to precipitate as a crystalline solid while impurities remain in the solution. After the salt is formed and isolated, it is treated with a base to neutralize the sulfonic acid and liberate the free this compound.

The final purification step typically involves recrystallization from water . wikipedia.org this compound hydrate's solubility profile is utilized in this step to achieve the final desired purity.

Yield enhancement strategies focus on optimizing the reaction conditions as described in section 2.2 to maximize the conversion to the desired product and minimize the formation of byproducts. The efficiency of the purification steps is also critical; minimizing product loss during crystallization and recovery is a key focus of process development. Research into downstream processing aims to streamline these steps for industrial-scale production. alliedacademies.org

| Purification Step | Technique | Purpose |

| Primary Isolation | Salt Formation | Selective crystallization of this compound as a 4-methylbenzenesulfonic acid adduct. wikipedia.org |

| Liberation | Neutralization | Release of free this compound from the acid adduct salt. |

| Final Polishing | Recrystallization | Removal of final traces of impurities by recrystallizing from water. wikipedia.org |

Molecular Stability and Degradation Mechanisms of Alitame Hydrate

Hydrolytic Degradation Pathways and Kinetics of Alitame (B1666883) Hydrate (B1144303)

The stability of this compound is significantly influenced by pH and temperature, which dictate the rate and pathways of its hydrolytic degradation.

This compound demonstrates considerable stability across a range of pH levels, particularly in acidic to neutral conditions. It is reported to be stable in carbonated beverages, which typically have a pH between 2 and 4. ijcmas.comresearchgate.net At a neutral pH in aqueous solutions, this compound can remain stable for over a year. ijcmas.com Its stability is generally superior to that of aspartame (B1666099) under acidic conditions. ijcmas.com The isoelectric point of this compound is 5.7, which is the pH at which it is least soluble. ijcmas.com

The rate of hydrolysis is pH-dependent. While specific kinetic data across a wide pH range is not extensively detailed in the provided results, the general consensus is that this compound's stability surpasses that of aspartame, especially under the acidic conditions found in many food and beverage products. ijcmas.comwikipedia.org

Temperature plays a crucial role in the degradation of this compound in aqueous solutions. The half-life of this compound in aqueous solutions at a pH of 7–8 and a temperature of 100°C can range from hours to days. ijcmas.com This indicates that while it is relatively heat-stable, prolonged exposure to high temperatures will lead to its breakdown. ijcmas.com Its heat stability allows for its use in processed foods, including baked goods. ijcmas.com The solubility of this compound also increases with rising temperatures. ijcmas.com

The primary pathway of this compound degradation is the hydrolysis of its dipeptide bond. This process yields two main, non-sweet products: aspartic acid and alanine (B10760859) amide. ijcmas.com Unlike aspartame, this compound does not cyclize to form a diketopiperazine (DKP) derivative. ijcmas.com The alanine amide portion generally undergoes minimal metabolic changes and is primarily excreted as its glucuronic derivative. nih.gov

While the formation of a beta-isomer is a known degradation pathway for aspartame, specific information regarding the formation of a beta-isomer from this compound is not available in the search results. The primary degradation products identified are aspartic acid and the corresponding alanine amide. ijcmas.com

Investigations into Other Environmental Degradation Factors Affecting this compound Hydrate

Beyond pH and temperature, other environmental factors can influence the stability of this compound. While specific studies on the photodegradation or oxidative stability of this compound hydrate were not extensively detailed in the search results, some information can be inferred. The oxidation of the thioether sulfur in the this compound molecule has been noted as a possibility. researchgate.net Additionally, the presence of certain food ingredients, such as sodium bisulfite and ascorbic acid, in combination with some caramel (B1170704) colors at a pH below 4, can lead to the formation of off-flavors. ijcmas.com

Interaction Kinetics of this compound Hydrate with Food Matrix Components (e.g., Maillard Reactions)

This compound, being an amino acid derivative, can participate in Maillard reactions, particularly in the presence of high levels of reducing sugars like glucose and lactose. ijcmas.com This is especially relevant in heated liquid or semi-liquid systems, such as baked goods. ijcmas.com The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that results in browning and the development of flavor compounds. nih.govwur.nl The initial step involves the reaction of a free amino group with a sugar carbonyl to form a Schiff base, which then rearranges. nih.gov The rate of these reactions is influenced by temperature and pH. uri.edu

Long-Term Storage Stability Assessments and Predictive Modeling for this compound Hydrate

This compound exhibits good long-term storage stability, particularly under dry conditions and at neutral pH. ijcmas.com At a neutral pH in an aqueous environment, it can be stable for more than a year. ijcmas.com Its stability under various processing and storage conditions makes it a versatile sweetener. ijcmas.com While specific predictive models for this compound degradation were not found, the available data on its half-life under different temperature and pH conditions can be used to estimate its shelf life in various food and beverage applications. ijcmas.comwikipedia.org

Interactive Data Table: Stability of this compound Hydrate

| Factor | Condition | Observation | Reference |

|---|---|---|---|

| pH | pH 2-4 (e.g., soft drinks) | Stable | ijcmas.comresearchgate.net |

| Neutral pH (aqueous) | Stable for over a year | ijcmas.com | |

| pH 7-8 | Half-life of hours to days at 100°C | ijcmas.com | |

| Temperature | 100°C (pH 7-8) | Half-life of hours to days | ijcmas.com |

| Baking temperatures | Stable enough for use in baked goods | ijcmas.com | |

| Food Components | High levels of reducing sugars (e.g., glucose, lactose) in heated systems | Potential for Maillard reactions | ijcmas.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound hydrate |

| Aspartic acid |

| Alanine amide |

| Beta-isomer |

| Glucose |

| Lactose |

| Sodium bisulfite |

| Ascorbic acid |

| Aspartame |

| Diketopiperazine (DKP) |

| L-aspartic acid |

| D-alanine |

Pharmacokinetic and Metabolic Research of Alitame Hydrate

Absorption Dynamics and Bioavailability Studies of Alitame (B1666883) Hydrate (B1144303)

The initial phase of a compound's journey in the body involves its absorption into the systemic circulation. For orally administered substances like this compound hydrate, this primarily occurs in the gastrointestinal tract.

Gastrointestinal Absorption Mechanisms of this compound Hydrate

Research indicates that this compound is well absorbed following oral administration in various species, including mice, rats, dogs, and humans. slideshare.net As a dipeptide, its absorption is governed by the mechanisms responsible for transporting small peptides across the intestinal epithelium. While specific studies detailing the exact transporters for this compound are not prevalent in publicly available literature, the absorption of dipeptides typically involves carrier-mediated transport systems, such as the PepT1 transporter, which are highly efficient in the proximal small intestine. This active transport mechanism allows for rapid uptake from the gut lumen into the enterocytes.

The major pathway of this compound's decomposition involves the hydrolysis of the dipeptide bond between aspartic acid and alanine (B10760859). slideshare.net This process can begin in the gastrointestinal tract, breaking the molecule down into its constituent parts, which are then absorbed.

Systemic Exposure Profiles Following Oral Administration of this compound Hydrate

Following oral intake, this compound is readily absorbed and then quickly metabolized. nih.gov A significant portion of an oral dose, ranging from 77% to 96%, is absorbed and its metabolites are subsequently excreted in the urine. slideshare.net The remainder, between 7% and 22%, is excreted in the feces, primarily as the unchanged parent compound. slideshare.net This low fecal excretion of unchanged this compound suggests a high degree of oral bioavailability, estimated to be in the range of 78% to 93%.

Detailed public data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are not extensively documented in the available literature.

Table 1: Summary of this compound Hydrate Absorption and Bioavailability This table is based on descriptive findings from available research, as specific numerical pharmacokinetic parameters are not widely published.

| Pharmacokinetic Parameter | Finding/Value | Reference |

|---|---|---|

| Absorption | Readily and well absorbed in the gastrointestinal tract across multiple species. | slideshare.netnih.gov |

| Bioavailability (Inferred) | High (estimated at 78-93%), based on low fecal excretion of the parent compound. | slideshare.net |

| Fecal Excretion (Unchanged) | 7% - 22% of the oral dose. | slideshare.net |

| Urinary Excretion (Metabolites) | 77% - 96% of the oral dose. | slideshare.net |

| Cmax, Tmax, AUC | Specific quantitative data not available in the reviewed public literature. | N/A |

Distribution Studies of this compound Hydrate in Biological Systems

Once absorbed, a compound is distributed throughout the body's tissues and fluids. The extent and pattern of distribution are critical determinants of its potential biological effects.

Tissue Distribution and Clearance Kinetics of this compound Hydrate

There is a lack of specific, publicly available research detailing the tissue distribution patterns or clearance kinetics of this compound hydrate. Studies that quantify the concentration of this compound or its metabolites in specific organs or tissues post-administration have not been identified in the reviewed literature. Likewise, key kinetic parameters such as distribution clearance (CLd), volume of distribution (Vd), and elimination half-life (t½) are not documented.

Biotransformation and Metabolite Identification of this compound Hydrate

This compound undergoes rapid and extensive metabolism following absorption. nih.gov The primary metabolic event is the hydrolysis of the peptide bond, which splits the molecule into its two main constituents: L-aspartic acid and a D-alanine amide fragment (D-alanine-N-(2,2,4,4-tetramethyl-3-thietanyl)amide). slideshare.netnih.gov

The metabolic fate of each component proceeds down different pathways:

L-aspartic acid: This component is a naturally occurring amino acid and, once cleaved from the parent molecule, it enters the body's endogenous amino acid pool and is metabolized through normal physiological pathways. slideshare.net

D-alanine amide fragment: This moiety is not a common dietary component and undergoes further biotransformation. The metabolic route for this fragment shows species-specific differences. In humans, it is primarily conjugated with glucuronic acid before being excreted in the urine. nih.gov In studies involving rats and dogs, this alanine amide fragment was found to be partially acetylated. slideshare.net

Elucidation of Primary and Secondary Metabolic Pathways of this compound Hydrate

The primary metabolic pathway for this compound hydrate that is absorbed by the body begins with the hydrolysis of its dipeptide bond. This compound is a dipeptide composed of L-aspartic acid and D-alanine, with the D-alanine C-terminus modified to form an amide with a tetramethylthietanylamine moiety.

Following oral ingestion, the initial metabolic step is the cleavage of the peptide bond linking the aspartic acid and the modified alanine. The resulting L-aspartic acid is considered a primary metabolite and is expected to enter the body's natural amino acid pool, where it is metabolized through normal physiological pathways.

The other product of this initial hydrolysis is an alanine amide fragment, specifically N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide. This component undergoes further secondary metabolic transformations before excretion. These secondary pathways involve oxidation of the sulfur atom in the thietane (B1214591) ring and conjugation.

Characterization of Major and Minor Metabolites of this compound Hydrate

The metabolic breakdown of this compound hydrate leads to several key metabolites.

Major Metabolites: The principal metabolite of this compound hydrate found in human urine is the glucuronic acid conjugate of the D-alanine amide moiety . nih.gov This indicates that after the initial hydrolysis of the parent compound, the resulting alaninamide undergoes Phase II metabolism, where glucuronic acid is attached to make the molecule more water-soluble and facilitate its excretion.

Minor Metabolites: Other metabolites that have been identified include the sulfoxide (B87167) and sulfone isomers of the D-alanine amide . inchem.org These are products of Phase I oxidation reactions, where the sulfur atom in the tetramethylthietane ring is oxidized to a sulfoxide (S=O) or a sulfone (O=S=O). These oxidized forms are also then excreted in the urine.

The aspartic acid released during the initial hydrolysis is metabolized via standard amino acid pathways and is not typically considered a unique metabolite of this compound in the context of safety assessment.

In Vitro and In Vivo Enzymatic Hydrolysis Studies of this compound Hydrate

Detailed public information regarding specific in vitro and in vivo studies on the enzymatic hydrolysis of this compound hydrate is scarce. While it is understood that hydrolysis of the peptide bond is the key metabolic step, the specific peptidases or esterases responsible for this cleavage have not been extensively documented in readily available scientific literature. It is presumed that non-specific peptidases in the gastrointestinal tract and other tissues are responsible for this breakdown. wikipedia.org

Excretion Pathways and Elimination Kinetics of this compound Hydrate

The elimination of this compound hydrate and its byproducts from the body occurs through both fecal and renal routes.

Renal Clearance Mechanisms of this compound Hydrate and its Metabolites

The majority of an ingested dose of this compound hydrate is absorbed and its metabolites are cleared from the body through the kidneys and excreted in the urine. nih.gov The primary urinary metabolites are the glucuronic acid conjugate of the D-alanine amide, as well as its sulfoxide and sulfone derivatives. nih.govinchem.org The specific renal clearance mechanisms, such as glomerular filtration or active tubular secretion, for these metabolites have not been detailed in the available literature.

Biliary and Fecal Excretion Profiles of this compound Hydrate

A portion of orally administered this compound hydrate is not absorbed in the gastrointestinal tract and is excreted unchanged in the feces. inchem.org Studies indicate that this unabsorbed fraction ranges from 7% to 22% of the total oral intake. inchem.orgnih.gov This suggests that the bioavailability of this compound is not complete. There is no significant information available to suggest that this compound or its metabolites are actively secreted into the bile for elimination.

| Excretion Pathway | Compound | Percentage of Oral Dose |

| Fecal | Unchanged this compound | 7% - 22% |

| Renal (Urine) | Metabolites (e.g., glucuronide conjugate, sulfoxide, sulfone) | 78% - 93% |

This table is based on the reported range of unabsorbed this compound excreted in feces.

Biological Activity and Receptor Interaction Studies of Alitame Hydrate

Mechanism of Sweet Taste Receptor Activation by Alitame (B1666883) Hydrate (B1144303)

This compound hydrate, a dipeptide-based high-intensity sweetener, elicits its sweet taste through a specific interaction with the sweet taste receptor, a heterodimer of two G protein-coupled receptors: T1R2 and T1R3. scilit.comresearchgate.netresearchgate.net The activation of this receptor by sweeteners is a complex process involving multiple potential binding sites. researchgate.net

Research suggests that the sweet taste receptor possesses distinct hydrophobic recognition sites for different sweeteners. nih.gov Studies on primates have revealed that while all tested primates perceive this compound as sweet, the sweet taste of aspartame (B1666099), a structurally related dipeptide sweetener, is only recognized by Old World simians (Cercopithecoidea and Hominoidea). nih.gov This phylogenetic distinction points to the existence of two differently located hydrophobic recognition sites on the sweet taste receptor: one that binds this compound and another that binds aspartame. nih.gov

The this compound-related hydrophobic recognition site is thought to be a fundamental component for the interaction of the receptor with sucrose (B13894) and is present in the sweetness receptor of all primates. nih.gov In contrast, the aspartame-related site, found exclusively in Old World simians, may have evolved to enhance the detection and selection of sucrose-rich foods. nih.gov

While the precise molecular interactions are still under investigation, it is understood that the binding of a sweetener molecule to the T1R2/T1R3 receptor induces a conformational change in the receptor. researchgate.net This change activates a coupled G protein, which in turn initiates a downstream signaling cascade that ultimately results in the perception of sweetness in the brain. researchgate.net The unique structural features of this compound, specifically its novel C-terminal amide moiety formed from 2,2,4,4-tetramethylthietanylamine, are key to its high sweetness potency. ijcmas.com

Interaction of this compound Hydrate with Other Taste Modalities and Sensory Perception Research

The sensory profile of a sweetener is not solely defined by its sweetness but also by its interaction with other taste modalities, such as bitterness, and its temporal profile, which includes the onset and duration of the sweet taste. Research has shown that low-calorie sweeteners can differ significantly from sucrose in these aspects. researchgate.net

Studies on the temporal profiles of various sweeteners have indicated that this compound, along with sweeteners like stevioside (B1681144) and rebaudioside-A, has a later onset of maximum sweetness intensity compared to sugars and sugar alcohols. foodnavigator.com The blending of sweeteners with different temporal profiles is a common strategy to create a more sugar-like taste experience. For instance, mixing a "late-onset" sweetener with an "early-onset" one can result in a more rapid perception of sweetness. researchgate.net

Synergistic Sweetening Effects of this compound Hydrate with Co-sweeteners

A significant characteristic of this compound hydrate is its ability to produce a synergistic sweetening effect when combined with other high-intensity sweeteners. oup.commdpi.comoup.comnih.gov This synergy means that the perceived sweetness of the mixture is greater than the sum of the sweetness of the individual components. mdpi.com This phenomenon is particularly pronounced in combinations of high-potency sweeteners. oup.commdpi.com

Research has systematically investigated the synergistic effects of binary and ternary mixtures of various sweeteners. oup.commdpi.comnih.gov this compound has been shown to exhibit synergy with several other sweeteners, including acesulfame-K and cyclamate. mdpi.comnih.gov

Studies on ternary mixtures have identified combinations with even greater synergistic effects. oup.com The triad (B1167595) of this compound, neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC), and rebaudioside-A was found to have the highest mean sweetness intensity rating in one study, representing a significant increase in sweetness compared to the individual components. oup.commdpi.com

The table below summarizes some of the reported synergistic combinations involving this compound.

| Sweetener Combination | Type of Mixture | Observed Effect | Reference(s) |

| This compound + Acesulfame-K | Binary | Synergistic | mdpi.com, nih.gov |

| This compound + Cyclamate | Binary | Synergistic | mdpi.com |

| This compound + Neohesperidin dihydrochalcone + Rebaudioside-A | Ternary | Highly Synergistic | oup.com, mdpi.com |

The mechanisms underlying this synergy are not yet fully understood but are thought to involve multiple receptor sites and transduction pathways. foodnavigator.com The interaction of different sweetener molecules with various binding sites on the T1R2/T1R3 receptor likely contributes to the enhanced sweetness perception. nih.gov

Research on the Impact of this compound Hydrate on Gastrointestinal Microbiota and Host-Microbe Interactions

The influence of non-nutritive sweeteners on the gut microbiota is an area of growing research interest, as the gut microbiome plays a crucial role in human health. nih.govsweeteners.orgnews-medical.net However, studies specifically investigating the impact of this compound hydrate on the gastrointestinal microbiota are limited. Much of the current understanding is extrapolated from research on other artificial sweeteners, particularly aspartame, which is also a dipeptide. nih.govcedars-sinai.org

Upon ingestion, dipeptide sweeteners like aspartame are largely metabolized in the gastrointestinal tract by peptidases and esterases, with negligible amounts entering the bloodstream intact. nih.gov Research in animal models has suggested that some artificial sweeteners may alter the composition and function of the gut microbiota. For example, some studies have reported that aspartame can increase the total number of bacteria, as well as the levels of certain bacterial families like Enterobacteriaceae and Clostridium leptum. nih.gov

It is important to note that the results of studies on the effects of non-nutritive sweeteners on the gut microbiota have been inconsistent, with some studies showing significant alterations and others reporting minimal impact. nih.govnews-medical.net These discrepancies may be due to differences in the types and doses of sweeteners used, the duration of the studies, and the host species being studied. nih.gov

Preclinical Safety and Toxicological Research of Alitame Hydrate

Acute and Sub-chronic Toxicity Assessments of Alitame (B1666883) Hydrate (B1144303)

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. mdpi.com In a study involving zebrafish larvae, this compound was one of eight artificial sweeteners tested for its effects on cardiovascular performance after acute and sub-chronic exposure. who.intmdpi.com The study noted species-specific effects for this compound. preprints.org In Daphnia neonates, acute exposure to this compound resulted in a significant decrease in stroke volume and cardiac output. preprints.org

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period that is a fraction of the test animal's lifespan. A five-week study in Long-Evans rats fed diets containing this compound at various dose levels was conducted. inchem.org Additionally, a two-month study in mice with dietary concentrations of this compound up to 5% showed no clinical signs of toxicity. inchem.org

Chronic Toxicity and Carcinogenicity Studies of this compound Hydrate

An 18-month study in dogs was particularly influential in establishing the safety profile of this compound, with a No-Observed-Adverse-Effect-Level (NOAEL) of 100 mg/kg of body weight per day being identified. nih.govinchem.org This NOAEL from the dog study served as the basis for setting the ADI for this compound. nih.govinchem.org

Reproductive and Developmental Toxicity Evaluations of this compound Hydrate

Reproductive and developmental toxicity studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Genotoxicity and Mutagenicity Testing of this compound Hydrate

Genotoxicity and mutagenicity assays are conducted to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. This compound has undergone a battery of special studies to assess its genotoxic potential. inchem.org These tests are a standard component of the safety evaluation for any new food additive. The comprehensive toxicological reviews by regulatory agencies have not raised significant concerns regarding the genotoxicity of this compound. nih.govjchps.com

Immunotoxicological Assessments Related to this compound Hydrate Exposure

There is no publicly available information specifically detailing immunotoxicological assessments of this compound hydrate. This area of toxicology focuses on the potential adverse effects of substances on the functioning of the immune system.

Summary of Toxicological Findings for this compound

| Toxicological Endpoint | Key Findings | Reference |

| Acute & Sub-chronic Toxicity | Species-specific cardiovascular effects in zebrafish; decreased stroke volume and cardiac output in Daphnia. No clinical toxicity signs in a 2-month mouse study. | who.intmdpi.compreprints.orginchem.org |

| Chronic Toxicity & Carcinogenicity | JECFA concluded no evidence of carcinogenicity. The NOAEL from an 18-month dog study was 100 mg/kg bw/day. | nih.govinchem.orgjchps.com |

| Reproductive & Developmental Toxicity | JECFA concluded no evidence of reproductive toxicity. | inchem.orgchemicalbook.com |

| Genotoxicity & Mutagenicity | No significant concerns were raised by regulatory agencies based on a battery of tests. | nih.govinchem.orgjchps.com |

| Immunotoxicology | No publicly available data. |

Neurotoxicological and Neurobehavioral Impact Research of this compound Hydrate

There is a notable lack of specific preclinical studies investigating the neurotoxicological and neurobehavioral effects of this compound hydrate. General safety assessments by regulatory committees have concluded that this compound is safe for consumption, which would implicitly include an evaluation of potential neurological effects. nih.govjchps.com However, detailed research findings from dedicated neurotoxicity studies, such as assessments of cognitive function, behavior, and neuronal pathology following this compound hydrate administration in animal models, are not present in the reviewed scientific literature.

Organ-Specific Toxicity Studies of this compound Hydrate (e.g., Hepatic Effects, Ocular Residues)

Information regarding organ-specific toxicity of this compound hydrate is sparse. Regulatory reviews have determined that this compound is not carcinogenic. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) based on the no-observed-adverse-effect level (NOAEL) from an 18-month study in dogs, which would have included a general assessment of organ health. nih.gov

Hepatic Effects: Specific preclinical studies detailing the hepatic effects of this compound hydrate, such as investigations into liver enzyme levels, histopathological changes in the liver, or the potential for hepatotoxicity, are not readily available in the public scientific literature. General toxicological assessments have not indicated that this compound is harmful to the liver. jchps.com

Ocular Residues: There is no available research in the public domain concerning the potential for this compound hydrate or its metabolites to form residues in ocular tissues.

Advanced Analytical Methodologies for Alitame Hydrate Detection and Quantification

Chromatographic Techniques Development and Validation for Alitame (B1666883) Hydrate (B1144303)

Chromatography is the cornerstone of sweetener analysis, with several techniques being adapted and validated for this compound hydrate. nih.gov The choice of method often depends on the complexity of the food matrix, the required sensitivity, and the available instrumentation. nih.gov High-performance liquid chromatography (HPLC) is the most prevalent technique, though other methods like ultra-high performance liquid chromatography (UPLC), ion chromatography (IC), and advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) offer specific advantages. nih.govunl.edu

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of multiple artificial sweeteners, including this compound. researchgate.net These methods are valued for their simplicity, precision, and accuracy. researchgate.netnih.gov

Researchers have developed various HPLC methods for analyzing this compound in diverse food items like liquid dairy products, beverages, jellies, and preserved fruits. nih.govitjfs.com A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol). researchgate.netitjfs.comnih.gov Detection is often carried out using an ultraviolet (UV) detector at a specific wavelength, such as 200 nm or 210 nm, where this compound exhibits absorbance. nih.govitjfs.comoup.com For instance, a method for determining aspartame (B1666099) and this compound in liquid dairy products used a C18 column with a mobile phase of 20% acetonitrile and 80% water, with detection at 200 nm. itjfs.com Another study on jellies and preserved fruits utilized a mobile phase of methanol (B129727) and water (40:60 v/v) with detection at 200 nm. nih.gov

Method validation is a critical aspect, with studies demonstrating good linearity of calibration curves, high recovery rates (typically between 86% and 107.3%), and low relative standard deviations (RSDs), indicating the methods are reliable and reproducible. researchgate.netnih.govitjfs.comnih.gov The limit of detection (LOD) for this compound in these HPLC methods has been reported to be as low as 0.48 µg/g in liquid dairy products and 1 µg/g in other food samples. researchgate.netitjfs.comnih.gov Some HPLC methods may also use an evaporative light scattering detector (ELSD), which is particularly useful for analyzing multiple sweeteners simultaneously, including those that lack a UV chromophore. europa.eu

Table 1: Summary of HPLC Methods for this compound Detection

| Food Matrix | Column | Mobile Phase | Detector | Limit of Detection (LOD) / Quantification (LOQ) | Recovery Rate | Reference |

|---|---|---|---|---|---|---|

| Liquid dairy products, milk-containing beverages | C18 (4.6 × 150 mm, 5 µm) | 20% acetonitrile and 80% water | Diode Array Detector (DAD) at 200 nm | LOD: 0.48 µg/g, LOQ: 1.58 µg/g | 97.2–98.2% | itjfs.com |

| Various foods (e.g., beverages, sweets) | Cosmosil 5C18-AR | Gradient of 0.01 mol/L phosphate buffer (pH 4.0) and acetonitrile | UV at 210 nm | LOD: 1 µg/g | 86–104% | researchgate.netnih.gov |

| Jellies and preserved fruits | Zorbax SB-C18 | Methanol/water (40:60, v/v) | Diode Array Detector (DAD) at 200 nm | LOQ: 8 mg/kg (jellies), 20 mg/kg (preserved fruits) | 98.1–101.2% | nih.gov |

| Carbonated/non-carbonated soft drinks, canned/bottled fruits | Not specified | Buffer solution | Evaporative Light Scattering Detector (ELSD) | Not specified | 90-108% | europa.eu |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. waters.com This is achieved by using columns with smaller particle sizes (typically under 2 µm). unl.edu While specific UPLC methods focusing solely on this compound hydrate are less commonly detailed in available literature, the technique has been successfully applied to the broader analysis of artificial sweeteners. itjfs.comwaters.comresearchgate.net

The primary advantage of UPLC is its speed; for example, a UPLC method using an Evaporative Light Scattering Detector (ELSD) can separate seven different sweeteners in less than five minutes. waters.com UPLC systems, such as the Waters ACQUITY UPLC H-Class System, have been used for the rapid screening of non-nutritive sweeteners. waters.com These methods often employ columns like the UPLC HSS T3 and a ternary gradient for separation. waters.com The enhanced sensitivity and speed of UPLC make it a valuable tool for high-throughput screening of this compound in food products. researchgate.net For instance, UPLC methods have been established for detecting sweeteners in baked goods and beverages, with Limits of Detection (LODs) for this compound reported at 3.0 mg/kg in baked goods and 0.75 mg/kg in beverages. itjfs.com

Ion Chromatography (IC) provides an alternative to reversed-phase HPLC, particularly for the analysis of ionic or ionizable compounds like some artificial sweeteners. sci-hub.se IC separates analytes based on their ionic interactions with a charged stationary phase. sci-hub.se

While less common than HPLC for sweetener analysis, IC methods have been developed for the determination of sweeteners such as aspartame and acesulfame-K. sci-hub.seazom.com These methods often use anion-exchange columns and conductivity detectors. sci-hub.se The applicability of IC to this compound would depend on its ionic properties under the specific chromatographic conditions. Given that this compound is a dipeptide with acidic and basic functional groups, it can exist in an ionic form, making IC a plausible, though less frequently reported, analytical technique. wikipedia.org The use of IC with pulsed amperometric detection (PAD) has been noted for its high sensitivity and selectivity in analyzing other food additives and could potentially be applied to this compound. sci-hub.seazom.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for detecting trace levels of sweeteners in complex food matrices. unl.edunih.gov This method offers confirmation of the analyte's identity, which is a significant advantage over methods relying solely on retention time and UV detection. unl.edu

LC-MS/MS methods have been developed for the simultaneous determination of numerous sweeteners, including this compound. nih.govnih.govnih.gov These methods typically use a reversed-phase C18 column for separation, followed by detection using a mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode. nih.govnih.gov The high specificity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govhplc.eu

The validation of these methods has demonstrated excellent linearity and low limits of detection (LOD) and quantification (LOQ). nih.gov For a method analyzing nine sweeteners, the LODs were below 0.25 µg/mL and LOQs were below 2.5 µg/mL. nih.gov Another study reported LODs for this compound to be sufficient for trace analysis. itjfs.com The enhanced performance of LC-MS/MS makes it a preferred method for regulatory food analysis and for studies requiring high sensitivity. unl.edulabrulez.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique specifically suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.combiotage.com Since this compound is freely soluble in water, HILIC presents a viable and effective analytical approach. biotage.comfao.org

In HILIC, a polar stationary phase (such as silica (B1680970) or phases with bonded amino or amide groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer. chromatographyonline.combiotage.com This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes. chromatographyonline.com

A method for the simultaneous determination of eight artificial sweeteners, including this compound, was developed using HILIC coupled with mass spectrometry. researchgate.net The study compared different silica-based HILIC columns and optimized mobile phase parameters such as pH and buffer concentration to achieve effective separation. researchgate.net HILIC has also been successfully used for the simultaneous determination of aspartame, this compound, neotame, and advantame (B10861123) by ESI-MS/MS. researchgate.net This demonstrates the utility of HILIC for analyzing a range of dipeptide-based sweeteners. hplc.euresearchgate.net

Sample Preparation Protocols and Matrix Effects in Diverse Food Systems for this compound Hydrate Analysis

The complexity and diversity of food matrices present a significant challenge for the accurate analysis of food additives like this compound hydrate. sci-hub.se Effective sample preparation is crucial to extract the analyte, remove interfering components, and minimize matrix effects, which can suppress or enhance the analytical signal. sci-hub.seyoutube.com

The choice of sample preparation protocol depends heavily on the nature of the food sample. sci-hub.se For liquid samples like beverages, preparation can be as simple as dilution, filtration, and, if necessary, degassing to remove carbonation. waters.comnih.gov For more complex or solid samples such as dairy products, canned fruits, jellies, or preserves, more extensive procedures are required. sci-hub.seresearchgate.netnih.govitjfs.com These often involve homogenization of the sample, followed by an extraction step. sci-hub.seitjfs.com Common extraction solvents include water, methanol-water mixtures, or buffer solutions. unl.edunih.govnih.gov

Solid-Phase Extraction (SPE) is a widely used and effective clean-up technique. sci-hub.seeuropa.eu In a typical SPE procedure for sweeteners, the sample extract is passed through a cartridge (e.g., Oasis MCX or Strata-X), which retains the analytes of interest while allowing interfering matrix components to pass through. researchgate.netnih.govnih.gov The sweeteners are then eluted from the cartridge with a suitable solvent mixture. researchgate.netnih.gov Dialysis has also been employed as a sample preparation technique for sweeteners, often in combination with SPE, to separate the analytes from the complex food matrix. sci-hub.seresearchgate.netnih.gov

Matrix effects are a common issue in food analysis, especially when using sensitive detection techniques like mass spectrometry. youtube.com These effects arise from co-eluting compounds from the sample matrix that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. youtube.com This can compromise the accuracy and precision of the quantification. sci-hub.se To mitigate matrix effects, strategies such as optimizing clean-up procedures, using matrix-matched calibration standards, or employing isotopically labeled internal standards are often implemented. nih.govnih.govyoutube.com The evaluation of matrix effects is a key part of method validation for analyzing sweeteners in different food types. nih.gov

Table 2: Sample Preparation Techniques for this compound Analysis in Food Matrices

| Food Matrix | Sample Preparation Protocol | Reference |

|---|---|---|

| Various foods (chopped or homogenized) | Dialysis against 0.01 mol/L HCl, followed by SPE with an Oasis MCX cartridge. Elution with 0.5 mol/L ammonium (B1175870) chloride-acetonitrile (3:2). | researchgate.netnih.gov |

| Liquid dairy products, milk-containing beverages | Extraction with ethanol/water (2:1, v/v), centrifugation, and filtration through a 0.45 µm membrane. | itjfs.com |

| Jellies | Extraction with 80% methanol at 70°C. | nih.gov |

| Preserved fruits | Homogenization with water, followed by extraction with 50% methanol. | nih.gov |

| Beverages, dairy and fish products | Extraction with a buffer (formic acid and N,N-diisopropylethylamine, pH 4.5) in an ultrasonic bath, followed by SPE clean-up using a Strata-X column. | nih.gov |

| Beverages | Simple filtration and degassing (if carbonated) for direct injection. | waters.com |

Evaluation of Method Sensitivity, Selectivity, and Robustness for this compound Hydrate (LODs, LOQs, RSDs, Recoveries)

The validation of analytical methods is paramount to ensure reliable and reproducible results. Key parameters evaluated include sensitivity (Limit of Detection and Limit of Quantification), selectivity, precision (Relative Standard Deviation), and accuracy (recovery). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound hydrate, often employed in conjunction with various detectors.

Sensitivity: The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound hydrate, HPLC-based methods have demonstrated varying levels of sensitivity depending on the detection system and sample matrix.

A study utilizing a reversed-phase HPLC method with a diode array detector (DAD) for the simultaneous determination of aspartame and this compound in beverages and liquid dairy products reported an LOD of 0.48 µg/g and an LOQ of 1.58 µg/g for this compound. itjfs.com Another HPLC method coupled with mass spectrometry (MS) for the analysis of nine high-intensity sweeteners, including this compound, in diverse food matrices such as beverages, dairy, and fish products, achieved a method detection limit below 0.25 µg/mL and a quantification limit below 2.5 µg/mL for this compound. nih.gov

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of this compound hydrate analysis, this is particularly important due to the common practice of using multiple sweeteners in food and beverage formulations. Chromatographic methods, such as HPLC, excel in this regard by separating the different sweeteners before detection. The development of methods for the simultaneous determination of multiple sweeteners, including this compound, aspartame, acesulfame-K, and others, underscores the high selectivity achievable with modern HPLC columns and optimized mobile phases. itjfs.comnih.govnih.gov

Precision and Accuracy (Robustness): Precision, typically expressed as the Relative Standard Deviation (RSD), measures the closeness of repeated measurements. Accuracy is assessed through recovery studies, which determine the percentage of the known amount of analyte recovered from a sample matrix.

The aforementioned HPLC-DAD method for this compound in liquid dairy products and milk-containing beverages demonstrated good precision with an RSD of 2.5% and excellent accuracy with recovery values ranging from 97.2% to 98.2%. itjfs.com The HPLC-MS method for nine sweeteners reported recoveries for this compound between 84.2% and 106.7% with RSD values below 10% across different food matrices and spiking levels, indicating a high degree of accuracy and precision. nih.gov

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br This can be evaluated using approaches like the Youden test, which systematically varies multiple parameters. scielo.br While the general principles of robustness testing are well-established, specific and detailed robustness studies exclusively focused on this compound hydrate analysis are not extensively documented in publicly available literature. However, the successful application of these multi-analyte methods in various laboratories and for different sample types suggests a good level of robustness. itjfs.comnih.gov

Table 1: Performance Characteristics of HPLC Methods for this compound Hydrate Quantification

| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| HPLC-DAD | Liquid Dairy & Beverages | 0.48 µg/g | 1.58 µg/g | 97.2 - 98.2 | 2.5 | itjfs.com |

| HPLC-MS | Beverages, Dairy, Fish | <0.25 µg/mL | <2.5 µg/mL | 84.2 - 106.7 | <10 | nih.gov |

Development of Rapid and High-Throughput Detection Methods for this compound Hydrate

The demand for faster analysis times, especially in industrial quality control and regulatory monitoring, has driven the development of rapid and high-throughput screening (HTS) methods. HTS combines automation, robotics, and data processing to test a large number of samples quickly. wikipedia.orgbmglabtech.com

While specific HTS assays dedicated solely to this compound hydrate are not widely reported, the principles of HTS are being applied to the broader field of sweetener analysis. Advances in sample preparation, such as solid-phase extraction (SPE), and the use of faster liquid chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), contribute to increased throughput. mdpi.com UHPLC systems utilize columns with smaller particle sizes, leading to faster separation times and reduced solvent consumption.

Furthermore, research into novel detection methods, such as biosensors, shows promise for future rapid screening applications. These technologies, however, are still in the developmental stages for routine application to sweeteners like this compound hydrate.

Application of Analytical Standards in this compound Hydrate Research

The use of high-purity analytical standards is fundamental for the accuracy and validity of any quantitative analysis. Certified Reference Materials (CRMs) and well-characterized reference standards are used for method validation, calibration, and quality control. nih.govaroscientific.comresearchgate.net

For this compound hydrate, analytical standards are commercially available from various suppliers. The United States Pharmacopeia (USP), for instance, provides a reference standard for this compound, which is crucial for ensuring the identity, strength, quality, and purity of the substance. researchgate.net These standards are supplied with a certificate of analysis that provides information on their purity and characterization, enabling laboratories to achieve metrological traceability in their measurements. The availability of these standards is essential for researchers and analysts to develop and validate the robust analytical methodologies discussed in this article.

Formulation Science and Application Research of Alitame Hydrate

Compatibility and Stability of Alitame (B1666883) Hydrate (B1144303) in Complex Food Matrices

The viability of a high-intensity sweetener is fundamentally dependent on its stability and compatibility within diverse food formulations. This compound hydrate generally exhibits favorable stability across a range of temperatures and pH levels, surpassing the stability of first-generation dipeptide sweeteners like aspartame (B1666099). atamanchemicals.comwikipedia.org Its half-life under hot or acidic conditions is approximately twice that of aspartame. wikipedia.org This enhanced stability makes it a more robust candidate for a wider array of food and beverage applications.

However, its interaction with other food components can be complex. Prolonged storage in highly acidic solutions, particularly at elevated temperatures, may lead to degradation and the development of off-flavors. atamanchemicals.com Furthermore, like other compounds containing amino groups, this compound can participate in Maillard reactions when in the presence of high concentrations of reducing sugars, which can impact both the flavor and color of the final product. atamanchemicals.com Research into the degradation pathways of this compound has been a key area of study to mitigate these unwanted reactions and ensure product quality over its shelf life. researchwithrutgers.com

Table 1: Comparative Stability of High-Intensity Sweeteners This table provides a qualitative comparison based on available research data.

| Sweetener | Heat Stability | Acidic pH Stability | Potential for Maillard Reaction |

| This compound Hydrate | Good; more stable than aspartame atamanchemicals.comwikipedia.org | Good; more stable than aspartame atamanchemicals.comwikipedia.org | Yes, with reducing sugars atamanchemicals.com |

| Aspartame | Poor; loses sweetness when heated fda.govwikipedia.org | Limited; degrades over time wikipedia.org | Yes |

| Sucralose | Excellent; suitable for baking fda.gov | Excellent | No |

| Acesulfame-K | Excellent | Excellent | No |

Encapsulation and Controlled Release System Development for this compound Hydrate (e.g., in chewing gum)

Controlled release technology, particularly microencapsulation, is a critical strategy for optimizing the performance of high-intensity sweeteners. researchgate.netresearchgate.net This is especially relevant for applications like chewing gum, where a prolonged perception of sweetness is highly desirable. researchgate.netgoogle.com Encapsulation serves multiple purposes: it can protect the sweetener from reactive ingredients in the food matrix, prevent its degradation during processing and storage, and modulate its release profile to match consumer expectations. researchgate.netgoogle.com

For this compound hydrate in chewing gum, encapsulation can address several challenges. Direct addition of the highly water-soluble sweetener can lead to a rapid, overpowering burst of sweetness that fades quickly. google.comgoogle.com Encapsulating this compound within a hydrophobic matrix, such as fats or waxes, or within polymers like gum arabic, can delay the release of sweetness. google.comgoogle.com This not only extends the flavor perception but also improves the sweetener's shelf stability by isolating it from potentially reactive components in the gum base or flavor oils. google.comscispace.com Research has demonstrated that incorporating encapsulated this compound can reduce the total amount of sweetener needed while achieving a more satisfying and longer-lasting chew. google.com

Table 2: Encapsulation Strategies for High-Intensity Sweeteners This table outlines common encapsulation methods and their functional impact, applicable to this compound hydrate.

| Encapsulation Technique | Encapsulating Agent(s) | Primary Purpose | Application Example |

| Spray Drying | Gum Arabic, Maltodextrin | Protection from degradation, improved handling researchgate.netgoogle.com | Powdered beverage mixes |

| Fluid-Bed Coating | Fats, Waxes, Hydrophobic Polymers | Controlled/delayed release, stability enhancement google.comgoogle.com | Chewing gum, baked goods |

| Spray-Congealing | Hydrophobic matrix (e.g., lecithin, glycerides, wax) | Agglomeration, delayed release google.com | Chewing gum |

| Complex Coacervation | Gelatin, Gum Arabic | Protection of hydrophilic compounds, controlled release researchgate.net | General sweetener applications |

Formulation Strategies for this compound Hydrate in Heat-Processed Food Products

The use of high-intensity sweeteners in thermally processed foods like baked goods presents a significant formulation challenge due to potential thermal degradation. wikipedia.org this compound hydrate's superior heat stability compared to aspartame makes it a more suitable candidate for such applications. atamanchemicals.comwikipedia.org However, to ensure its survival through the baking process, specific formulation strategies are often necessary.

Encapsulation is a primary strategy. google.com By encasing this compound hydrate particles in a protective shell material, such as fats or waxes with specific melting points, the sweetener can be shielded from the high temperatures, moisture, and pH changes inherent in baking. google.com The shell is designed to remain intact during mixing and baking, releasing the sweetener only after the product has cooled or during consumption. Another approach involves managing the chemical environment of the food product. For instance, adjusting the pH or using alternative leavening agents to sodium bicarbonate can sometimes mitigate degradation pathways, although this may affect other sensory properties of the final product. mdpi.com Careful selection of bulking agents to replace the volume of sugar is also critical, as these agents can influence water activity and heat transfer within the product, thereby affecting sweetener stability. google.com

Sensory Profile Engineering and Acceptability Studies Utilizing this compound Hydrate in Food Systems

The ultimate success of any sugar substitute hinges on consumer acceptance, which is largely dictated by its sensory profile. An ideal sweetener should mimic the taste of sucrose (B13894) without introducing undesirable characteristics like bitterness, a metallic taste, or a lingering aftertaste. researchgate.netresearchgate.net this compound is often described as having a clean, sweet taste profile similar to sucrose and lacking a significant aftertaste, which is a common drawback of other high-intensity sweeteners like saccharin (B28170) and acesulfame-K. atamanchemicals.comwikipedia.orgresearchgate.net

Table 4: General Sensory Profile Comparison This table presents a generalized sensory profile based on published literature.

| Attribute | Sucrose | This compound Hydrate | Aspartame | Acesulfame-K |

| Primary Taste | Sweet | Clean, sweet atamanchemicals.comwikipedia.org | Clean, sweet researchgate.net | Sweet |

| Aftertaste | None | None/minimal atamanchemicals.comwikipedia.org | Minimal | Bitter/metallic at high concentrations researchgate.net |

| Sweetness Onset | Rapid | Similar to sucrose | Slower than sucrose researchgate.net | Rapid |

| Sweetness Potency | 1x (baseline) | ~2000x atamanchemicals.comwikipedia.org | ~200x fda.govwikipedia.org | ~200x fda.gov |

Regulatory Science and Global Approval Status of Alitame Hydrate

Historical Regulatory Review and Approval Pathways for Alitame (B1666883) Hydrate (B1144303)

The regulatory history of this compound hydrate is marked by a series of submissions and reviews by national and international food safety authorities. A pivotal moment in its early history was the submission of a food additive petition to the U.S. Food and Drug Administration (FDA) in 1986 by Pfizer Central Research. Current time information in CN. This petition sought to amend food additive regulations to permit the use of this compound as a sweetening agent or flavoring in food. However, after years of the petition being pending, it was withdrawn by Danisco (who had acquired the rights to this compound) in 2008, reportedly for economic reasons due to high raw material costs, rather than safety concerns. Current time information in CN.

In contrast to the United States, this compound hydrate has been approved for use in several other countries. It is currently marketed under the brand name Aclame in Mexico, Australia, New Zealand, and China. dof.gob.mxwikipedia.org In China, this compound was approved for use in 1994 and is permitted in a variety of food products, including dairy, frozen beverages, and preserves. chinesestandard.net The most recent update to China's National Food Safety Standard for the Use of Food Additives (GB 2760-2024), which will be implemented on February 8, 2025, continues to include this compound. foodcomplianceinternational.comfoodstandards.gov.au

In Australia and New Zealand, this compound (with the code number 956) is a permitted food additive. dof.gob.mx The joint Food Standards Australia New Zealand (FSANZ) has established regulations for its use. itesm.mx

The European Union has taken a more cautious approach. This compound is not currently a permitted sweetener within the EU. khlaw.comfreyrsolutions.com The European Food Safety Authority (EFSA) is responsible for the safety assessment of food additives, and this compound has not been approved for use in the European market. campdenbri.co.uk

A summary of key regulatory milestones is presented in the table below.

| Year | Regulatory Body/Event | Decision/Action |

| 1986 | U.S. Food and Drug Administration (FDA) | Food additive petition filed by Pfizer. Current time information in CN. |

| 1994 | China | Approved for use as a sweetener. chinesestandard.net |

| 1996 | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Established an Acceptable Daily Intake (ADI) of 0-1 mg/kg body weight. foodmate.net |

| 2002 | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Maintained the ADI of 0-1 mg/kg body weight. foodmate.net |

| 2008 | U.S. Food and Drug Administration (FDA) | Petition for approval withdrawn by Danisco. Current time information in CN. |

| Present | Food Standards Australia New Zealand (FSANZ) | Approved for use. dof.gob.mx |

| Present | Mexico (COFEPRIS) | Approved for use. wikipedia.org |

| Present | European Food Safety Authority (EFSA) | Not approved for use in the European Union. khlaw.comfreyrsolutions.com |

| 2025 | China (National Health Commission) | Included in the updated National Food Safety Standard (GB 2760-2024). foodcomplianceinternational.comfoodstandards.gov.au |

Acceptable Daily Intake (ADI) Establishment and Re-evaluation Research for this compound Hydrate

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a key international body responsible for the safety assessment of food additives and the establishment of an Acceptable Daily Intake (ADI). The ADI is an estimate of the amount of a substance in food or drink that can be consumed daily over a lifetime without presenting an appreciable risk to health.

JECFA first evaluated this compound at its forty-sixth meeting in 1996. Based on the available toxicological data, the committee established an ADI of 0-1 mg/kg of body weight for this compound. foodmate.netfda.gov This decision was based on a comprehensive review of studies, including those on metabolism, short-term and long-term toxicity, and carcinogenicity.